

1-(BenzylOxy)-4-iodobenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(BenzylOxy)-4-iodobenzene

Cat. No.: B010812

[Get Quote](#)

Introduction to a Key Synthetic Intermediate

1-(BenzylOxy)-4-iodobenzene, also known by its IUPAC name 1-iodo-4-(phenylmethoxy)benzene, is a bifunctional organic compound that serves as a cornerstone in multi-step organic synthesis.^[1] Its utility stems from the orthogonal reactivity of its two key moieties. The benzyl ether group provides a robust protecting group for a phenolic oxygen, stable to a wide array of non-reductive conditions, which can be selectively removed in later synthetic stages via hydrogenolysis. Concurrently, the iodo-substituent on the aromatic ring acts as a highly effective leaving group, positioning the molecule as a prime electrophilic partner in cross-coupling chemistry. The high reactivity of the C(sp²)–I bond allows for selective transformations under mild conditions, often preserving other, less reactive C–Br or C–Cl bonds within the same molecule.^[2] This guide will elucidate the core properties and synthetic utility of this valuable reagent.

Physicochemical and Safety Profile

1-(BenzylOxy)-4-iodobenzene is typically a white to pale amber crystalline solid at room temperature.^{[3][4]} Its key physical and chemical identifiers are summarized below for quick reference.

Table 1: Core Physicochemical Properties of **1-(BenzylOxy)-4-iodobenzene**

Property	Value	Source(s)
CAS Number	19578-68-8	[1] [5] [6]
Molecular Formula	C ₁₃ H ₁₁ IO	[1] [6]
Molecular Weight	310.13 g/mol	[1] [5]
IUPAC Name	1-iodo-4-(phenylmethoxy)benzene	[1]
Appearance	White to pale amber solid/crystal	[3] [4]
Melting Point	55.0 - 64.0 °C	[3] [4] [6]
SMILES	C1=CC=C(C=C1)COC2=CC=C(C=C2)I	[1]
InChI Key	MPWFGAWFTAZWKZ-UHFFFAOYSA-N	[1] [6]

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting. According to the Globally Harmonized System (GHS), it is classified as a skin, eye, and respiratory irritant.[\[1\]](#) [\[5\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)[\[5\]](#)

Always handle this chemical in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[7\]](#)[\[8\]](#) Store in a cool, dry, dark place away from incompatible materials like strong oxidizing agents.[\[5\]](#)[\[7\]](#)

Spectroscopic Characterization

Definitive identification and purity assessment of **1-(BenzylOxy)-4-iodobenzene** relies on standard spectroscopic techniques.

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum exhibits characteristic signals for both the benzyl and the 4-iodophenyl moieties.[\[9\]](#)
 - δ 7.51-7.63 (m, 2H): Aromatic protons ortho to the iodine atom.
 - δ 7.29-7.48 (m, 5H): Protons of the benzyl group's phenyl ring.
 - δ 6.69-6.84 (m, 2H): Aromatic protons ortho to the benzyloxy group.
 - δ 5.04 (s, 2H): Methylene protons (-O- CH_2 -Ph) of the benzyl group.[\[9\]](#)
- ^{13}C NMR (100.6 MHz, CDCl_3): The carbon spectrum provides further structural confirmation.[\[9\]](#)
 - δ 158.7: Quaternary carbon attached to the benzyloxy group.
 - δ 138.3: Aromatic carbons ortho to the iodine.
 - δ 136.6: Quaternary carbon of the benzyl ring.
 - δ 128.7, 128.2, 127.5: Aromatic carbons of the benzyl ring.
 - δ 117.3: Aromatic carbons ortho to the benzyloxy group.
 - δ 83.1, 83.2: Quaternary carbon attached to iodine.
 - δ 70.1: Methylene carbon (-O- CH_2 -Ph).[\[9\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum displays key vibrational modes.
 - $3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.[\[10\]](#)
 - $2975\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching from the methylene bridge.[\[10\]](#)

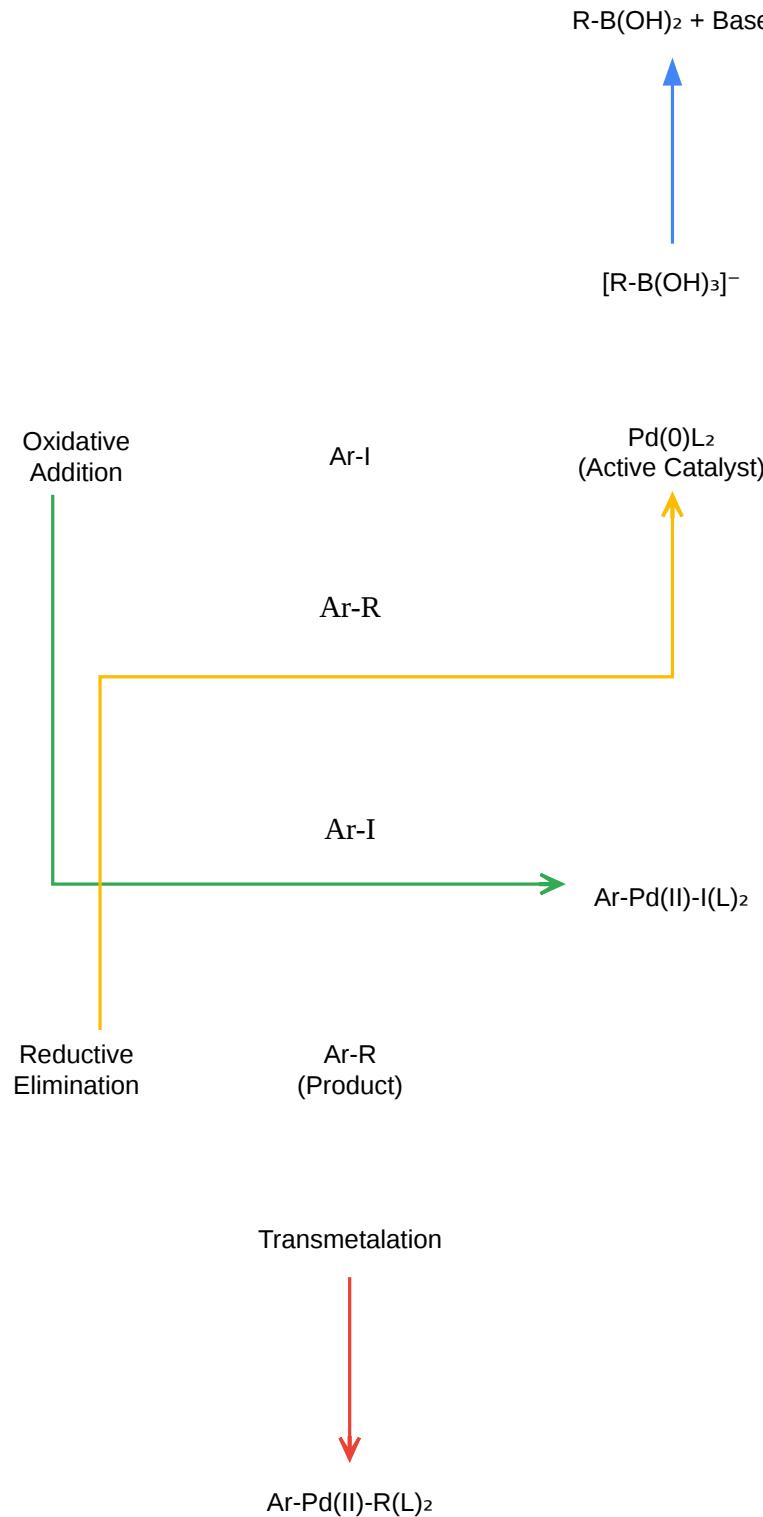
- ~1600, 1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.[11]
- ~1100-1000 cm⁻¹: Strong C-I stretching vibration.[10]
- ~900-800 cm⁻¹: A strong C-H out-of-plane bending band characteristic of 1,4-disubstituted (para) benzene rings.[11]

Synthesis and Preparation

While commercially available, **1-(benzyloxy)-4-iodobenzene** can be readily synthesized in the laboratory. A common and reliable method is the Williamson ether synthesis, which involves the reaction of 4-iodophenol with benzyl bromide or benzyl chloride in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the halide on the benzyl group in an S_N2 reaction.

Chemical Reactivity and Synthetic Applications

The primary synthetic value of **1-(benzyloxy)-4-iodobenzene** lies in the reactivity of its carbon-iodine bond, making it an excellent substrate for metal-catalyzed cross-coupling reactions. The C-I bond is the weakest among the aryl halides, leading to a high rate of oxidative addition to the metal catalyst (typically palladium), which is the rate-determining step in many catalytic cycles.[2]


Suzuki-Miyaura Coupling: C–C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly biaryl structures.[12] **1-(Benzyloxy)-4-iodobenzene** couples efficiently with a wide range of aryl- and vinylboronic acids or esters.

General Reaction Scheme:

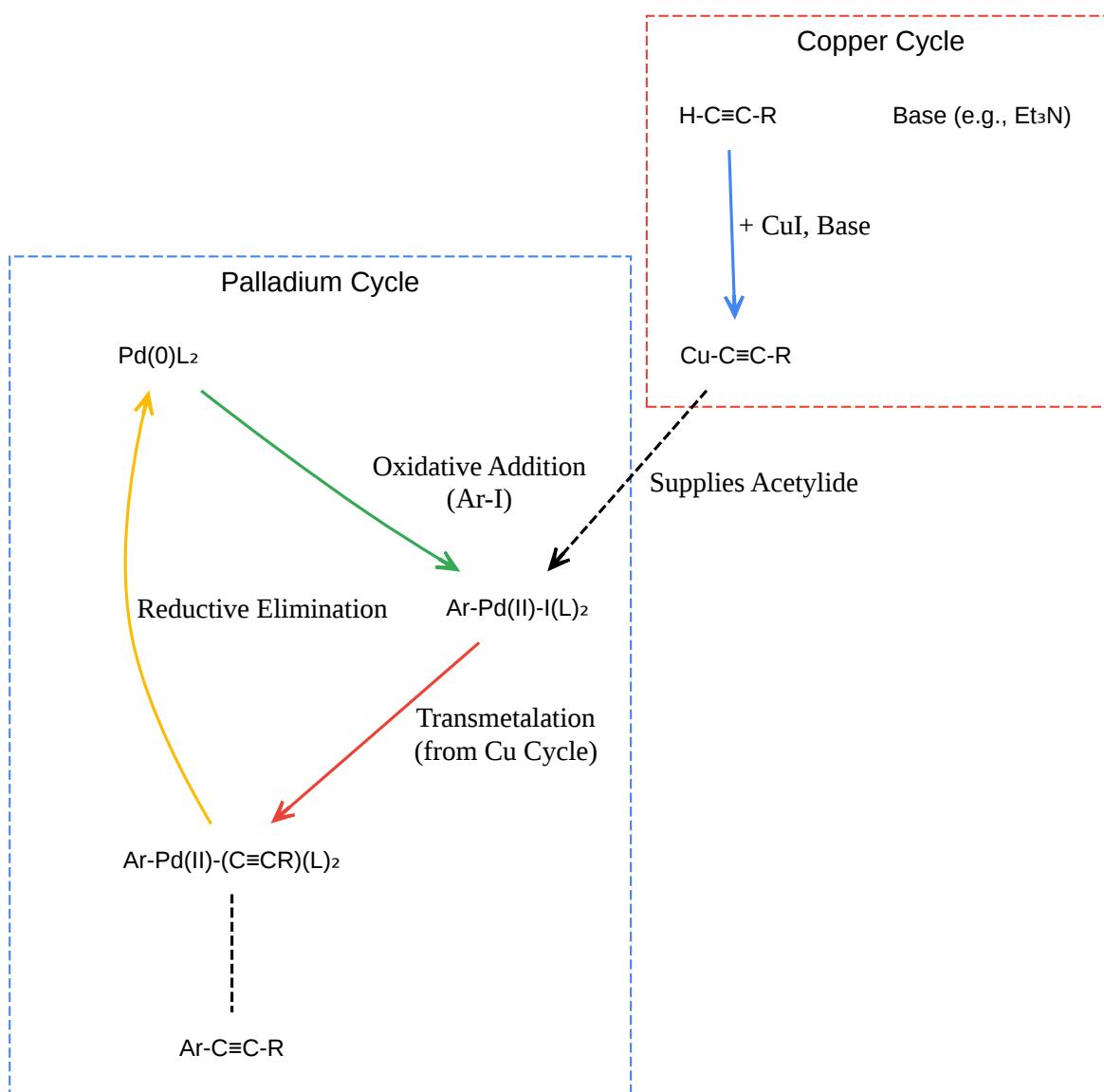
where Ar-I is **1-(benzyloxy)-4-iodobenzene**.

Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Suzuki-Miyaura Catalytic Cycle

Field-Proven Protocol: Suzuki-Miyaura Coupling


- **Reactor Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **1-(benzyloxy)-4-iodobenzene** (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst, for instance, $Pd(PPh_3)_4$ (1-5 mol%) or a combination of a palladium precursor like $Pd(OAc)_2$ with a suitable phosphine ligand.
- **Solvent Addition:** Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol/water. The presence of water is often crucial for activating the boronic acid.
- **Reaction Execution:** Heat the mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C–C Alkyne Formation

The Sonogashira coupling is an exceptionally reliable method for linking terminal alkynes to aryl halides, providing access to substituted alkynes that are precursors to many pharmaceuticals and organic materials.^[2] The reaction is co-catalyzed by palladium and a copper(I) salt, typically copper(I) iodide.^{[2][13]}

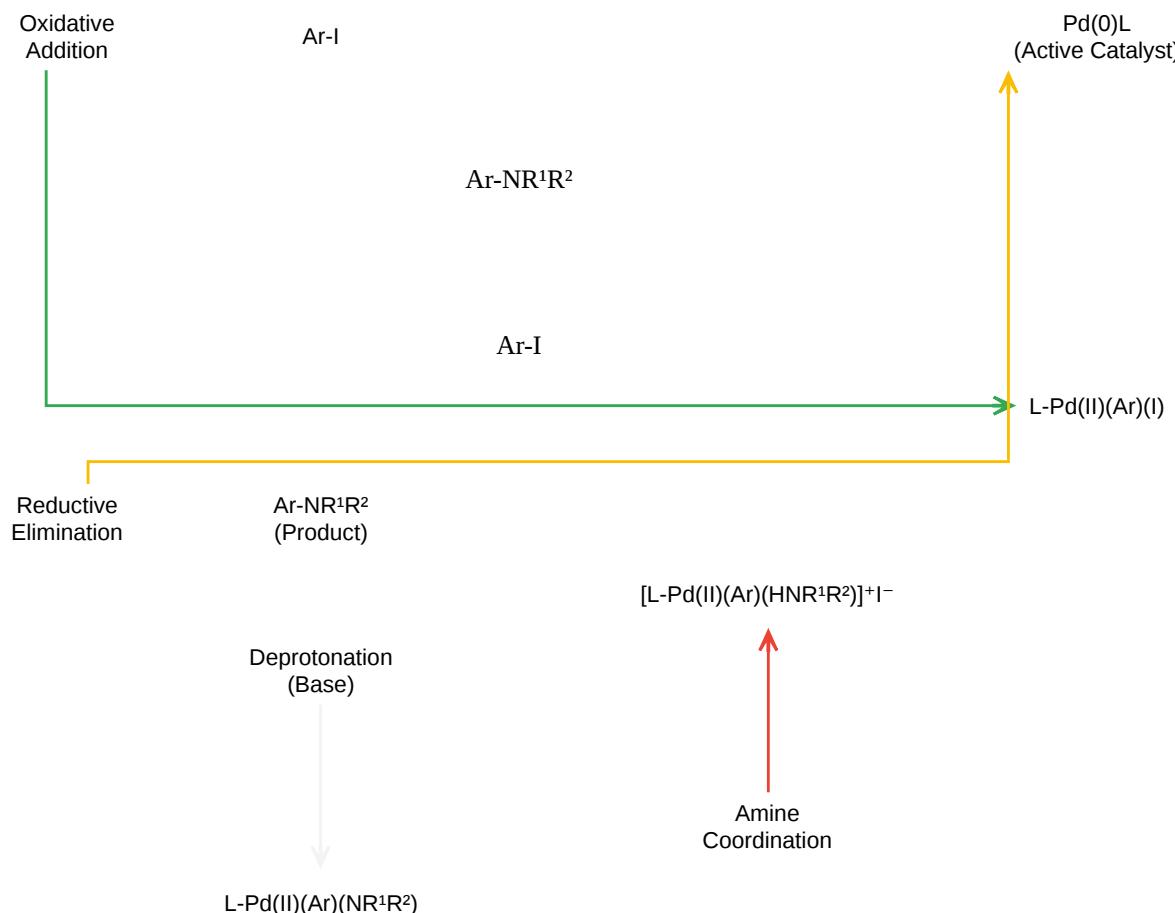
General Reaction Scheme:

Sonogashira Catalytic Cycle

[Click to download full resolution via product page](#)

Sonogashira Catalytic Cycle

Field-Proven Protocol: Sonogashira Coupling


- Reactor Setup: In a Schlenk flask under an inert atmosphere, dissolve **1-(benzyloxy)-4-iodobenzene** (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.
- Catalyst and Base Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), the copper(I) co-catalyst (CuI , 1-5 mol%), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv), which also acts as a solvent.
- Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The high reactivity of the aryl iodide often allows for mild conditions.^[2] Monitor for completion by TLC or GC-MS.
- Workup and Purification: Quench the reaction with saturated aqueous NH_4Cl solution and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.^[14] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.^{[14][15]} The choice of a sterically hindered phosphine ligand is critical for achieving high yields, especially with less reactive amines.^[15]

General Reaction Scheme:

Buchwald-Hartwig Catalytic Cycle

[Click to download full resolution via product page](#)

Buchwald-Hartwig Catalytic Cycle

Field-Proven Protocol: Buchwald-Hartwig Amination

- **Reactor Setup:** In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
- **Reagent Addition:** Add **1-(benzyloxy)-4-iodobenzene** (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
- **Solvent Addition:** Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- **Reaction Execution:** Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS or GC-MS.
- **Workup and Purification:** After cooling, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic phase with brine, dry over Na_2SO_4 , and concentrate. The crude product is then purified via silica gel chromatography.

Conclusion

1-(Benzyl)-4-iodobenzene is a quintessential building block in the toolbox of the modern synthetic chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, the high reactivity of its C–I bond make it an exemplary substrate for constructing C–C and C–N bonds via robust and versatile cross-coupling methodologies. The strategic placement of the benzyl ether allows for the protection of a phenolic hydroxyl group while these critical bond-forming reactions are performed, adding another layer of synthetic utility. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to incorporate this powerful intermediate into their synthetic strategies for drug discovery and materials science.

References

- The Royal Society of Chemistry.
- PubChem. **1-(Benzyl)-4-iodobenzene** | C13H11IO | CID 519671. [\[Link\]](#)
- National Institutes of Health (NIH).
- Wikipedia. Sonogashira coupling. [\[Link\]](#)
- Wikipedia.
- Organic Syntheses. iodobenzene. [\[Link\]](#)

- Autech Industry Co.,Limited. The Role of 1-Ethoxy-4-iodobenzene in Modern Organic Synthesis. [\[Link\]](#)
- Chemistry LibreTexts.
- ResearchGate. Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. [\[Link\]](#)
- MDPI.
- ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [\[Link\]](#)
- Organic Syntheses. Iodosobenzene. [\[Link\]](#)
- YouTube. Sonogashira coupling. [\[Link\]](#)
- StuDocu.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [\[Link\]](#)
- Slideshare. Why iodobenzene matters in modern organic synthesis. [\[Link\]](#)
- Baran Lab - Scripps Research. Iodine(V) Reagents in Organic Synthesis. Part 4. [\[Link\]](#)
- SciELO México.
- Organic Syntheses. Notes. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Benzene, iodo-. [\[Link\]](#)
- ResearchGate. ^1H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... [\[Link\]](#)
- YouTube.
- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [\[Link\]](#)
- ResearchGate. FT-IR spectrum of P-iodobenzene sulfonyl chloride. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(Benzyoxy)-4-iodobenzene | C13H11IO | CID 519671 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 1-Benzyoxy-4-iodobenzene, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-Benzyoxy-4-iodobenzene | 19578-68-8 | TCI AMERICA [tcichemicals.com]

- 5. 19578-68-8|1-(BenzylOxy)-4-iodobenzene|BLD Pharm [bldpharm.com]
- 6. 1-BenzylOxy-4-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [1-(BenzylOxy)-4-iodobenzene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010812#1-benzylOxy-4-iodobenzene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com